molecular formula C10H10O4 B1268428 2,5-Dimethoxyterephthalaldehyde CAS No. 7310-97-6

2,5-Dimethoxyterephthalaldehyde

Cat. No. B1268428
CAS RN: 7310-97-6
M. Wt: 194.18 g/mol
InChI Key: YSIIHTHHMPYKFP-UHFFFAOYSA-N
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Patent
US09012230B2

Procedure details

0.5 g of 2,5-dimethoxybenzene-1,4-dicarboaldehyde (AD) and 25 mL of boron tribromide were dissolved in 150 mL of chlorobenzene and stirred at room temperature for 12 hours. After complete reaction, the reacted mixture was neutralized with sodium carbonate, followed by extraction with water and dichloromethane and recrystallization within dichloromethane, thereby obtaining 2,5-dihydroxybenzene-1,4-dicarboaldehyde. The obtained product exhibited yield, property and NMR analysis result as follows.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([CH:9]=[O:10])[C:6]([O:11]C)=[CH:5][C:4]=1[CH:13]=[O:14].B(Br)(Br)Br.C(=O)([O-])[O-].[Na+].[Na+]>ClC1C=CC=CC=1>[OH:2][C:3]1[CH:8]=[C:7]([CH:9]=[O:10])[C:6]([OH:11])=[CH:5][C:4]=1[CH:13]=[O:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=C(C=C(C(=C1)C=O)OC)C=O
Name
Quantity
25 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
150 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After complete reaction
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with water and dichloromethane and recrystallization within dichloromethane
CUSTOM
Type
CUSTOM
Details
The obtained product exhibited yield
CUSTOM
Type
CUSTOM
Details
property and NMR analysis result

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
OC1=C(C=C(C(=C1)C=O)O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.